molecular formula C36H52CoN8NaO10S2 B15345637 Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxobutyramidato(2-))cobaltate(1-) CAS No. 72403-31-7

Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxobutyramidato(2-))cobaltate(1-)

Cat. No.: B15345637
CAS No.: 72403-31-7
M. Wt: 902.9 g/mol
InChI Key: ADUIEWJNWPIHHD-RSROFBEHSA-J
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Description

Preparation Methods

The synthesis of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various biomolecules. The cobalt center can coordinate with different ligands, influencing various biochemical pathways. The azo group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) can be compared with similar compounds such as:

The uniqueness of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) lies in its specific substituents, which influence its chemical reactivity and applications.

Properties

CAS No.

72403-31-7

Molecular Formula

C36H52CoN8NaO10S2

Molecular Weight

902.9 g/mol

IUPAC Name

sodium;cobalt(3+);2-[[(Z)-1-(2-ethylhexylamino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate

InChI

InChI=1S/2C18H28N4O5S.Co.Na/c2*1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;;/h2*8-10,13,23-24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4/b2*17-12-,22-21?;;

InChI Key

ADUIEWJNWPIHHD-RSROFBEHSA-J

Isomeric SMILES

CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.[Na+].[Co+3]

Canonical SMILES

CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].[Na+].[Co+3]

Origin of Product

United States

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